molecular formula C23H24N2O4 B2494389 N'-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide CAS No. 1421517-33-0

N'-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide

Cat. No.: B2494389
CAS No.: 1421517-33-0
M. Wt: 392.455
InChI Key: AYPYFFFNRFZGPR-UHFFFAOYSA-N
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Description

N'-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide is a chemical compound supplied for research and experimental applications. This product is intended for use by qualified laboratory and scientific personnel only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Specific details regarding this compound's mechanism of action, primary applications in biological or chemical research, and its specific research value are not currently available. Researchers are encouraged to consult the scientific literature for the latest findings. As with all research chemicals, appropriate safety protocols should be followed during handling, storage, and disposal.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-2-29-21-13-6-5-12-19(21)25-23(28)22(27)24-15-14-20(26)18-11-7-9-16-8-3-4-10-17(16)18/h3-13,20,26H,2,14-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPYFFFNRFZGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the ethoxyphenyl and naphthyl precursors, followed by a series of reactions including amide bond formation, hydroxylation, and ethylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the compound or alter its reactivity.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a simpler amine derivative.

Scientific Research Applications

N’-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a biochemical probe or a precursor for biologically active compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved might include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Ethanediamide Derivatives

The table below compares key structural and functional attributes of N'-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound (Target) 2-Ethoxyphenyl, naphthalen-1-yl, hydroxypropyl C₂₃H₂₅N₂O₄ 405.46 Ethanediamide backbone with aromatic and hydroxyl groups; potential enzyme inhibition
N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-tetrahydroquinolin-7-yl)ethanediamide Methanesulfonyl-tetrahydroquinolinyl, naphthalen-1-yl, hydroxypropyl C₂₆H₂₉N₃O₅S 507.59 Enhanced solubility due to sulfonyl group; possible CNS activity
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide Pyridin-3-yl, naphthalen-1-yl, hydroxypropyl C₂₀H₁₉N₃O₃ 349.38 Improved bioavailability via pyridine; unconfirmed biological targets
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2(1-methyltetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) Benzodioxolyl, tetrahydroquinolinyl C₂₀H₂₁N₂O₄ 353.39 Falcipain-2 inhibitor (IC₅₀ = 0.8 µM); antimalarial potential
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide Thiophen-2-yl, oxopyrrolidinylphenyl C₁₉H₂₁N₃O₄S 387.45 Thiophene enhances π-π stacking; potential kinase inhibition

Crystallographic and Conformational Analysis

The ethanediamide backbone often adopts planar conformations, as seen in N-[3-(dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)ethanediamide (monoclinic crystal system, β = 109.16°) . While crystallographic data for the target compound are unavailable, its structural similarities suggest comparable hydrogen-bonding networks critical for target binding.

Biological Activity

N'-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₂₁H₂₃N₃O₂
  • Molecular Weight : 351.43 g/mol

The structural formula indicates the presence of an ethoxy group, a naphthalene moiety, and an ethanediamide backbone, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives containing naphthalene and ethoxyphenyl groups have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Tumor Cell Lines

CompoundCell LineIC50 (µM)
A-8SK-OV-30.5
A-8A4591.2
A-8HCT 150.8

The compound A-8, which shares structural similarities with this compound, exhibited potent activity against SK-OV-3 (human ovarian cancer) and other tumor cell lines, indicating that modifications in the structure can enhance cytotoxicity .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Research has shown that compounds with similar structures can activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on naphthalene and ethoxyphenyl structures. The study found that:

  • Compound Synthesis : Derivatives were synthesized via reactions involving naphthoquinone precursors.
  • Biological Evaluation : The synthesized compounds were tested for their ability to inhibit cell proliferation in vitro.

The results indicated that certain derivatives had enhanced activity compared to standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development .

Pharmacological Implications

Given the compound's structural characteristics, it may also exhibit other pharmacological activities such as anti-inflammatory or analgesic effects. The presence of hydroxyl groups in its structure is often associated with enhanced interaction with biological targets.

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